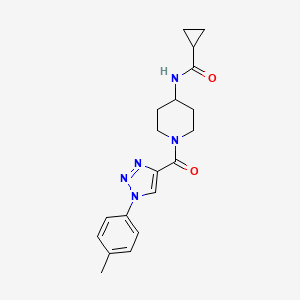

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide

Descripción

N-(1-(1-(p-Tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide is a synthetic compound structurally related to fentanyl analogs. Its core structure comprises a piperidine ring substituted with a cyclopropanecarboxamide group and a 1,2,3-triazole moiety linked to a para-tolyl (p-tolyl) aromatic ring. Unlike classical fentanyl derivatives, which typically feature a phenethyl group attached to the piperidine nitrogen, this compound replaces the phenethyl chain with a triazole-p-tolyl system.

Propiedades

IUPAC Name |

N-[1-[1-(4-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-13-2-6-16(7-3-13)24-12-17(21-22-24)19(26)23-10-8-15(9-11-23)20-18(25)14-4-5-14/h2-3,6-7,12,14-15H,4-5,8-11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFFJVBPIUHDPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Cyclopropane Carboxamide Formation: The final step involves the formation of the cyclopropane carboxamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent reaction condition controls.

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

Materials Science: Its unique structural features may make it useful in the development of new materials with specific properties.

Biological Studies: The compound could be used to study biological pathways and mechanisms due to its potential interactions with biomolecules.

Mecanismo De Acción

The mechanism of action of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of synthetic opioids and novel psychoactive substances (NPS) with structural modifications designed to evade legal restrictions while retaining potent activity. Below is a detailed comparison with structurally related analogs:

Structural Analogues of Fentanyl

*Calculated molecular weight based on structure. †No direct studies on this compound were identified in the evidence.

Key Structural and Functional Differences

Triazole-p-Tolyl System : The target compound replaces the traditional phenethyl group (e.g., in cyclopropylfentanyl) with a 1,2,3-triazole ring conjugated to a p-tolyl group. This modification may enhance metabolic stability compared to furan or fluorinated substituents in analogs like furanylfentanyl or 4-FIBF .

Receptor Binding: Cyclopropylfentanyl and related analogs exhibit high affinity for μ-opioid receptors due to their lipophilic cyclopropane and aromatic groups.

Detection Challenges: Cyclopropylfentanyl and other NPS are notoriously difficult to identify via standard immunoassays due to structural novelty. The triazole-p-tolyl system in the target compound may further complicate analytical detection, requiring advanced techniques like LC-MS/MS .

Pharmacological and Legal Considerations

- Potency: Cyclopropylfentanyl is reported to have 20-100 times the potency of morphine, similar to fentanyl.

- Legal Status: Cyclopropylfentanyl is listed under Schedule I of the UN 1961 Convention . The target compound, if active, may fall under analogous NPS regulations, though its novel structure could delay legal classification .

Research and Analytical Insights

While the provided evidence lacks direct studies on the target compound, insights from cyclopropylfentanyl research are instructive:

- Synthetic Routes : Fentanyl analogs are often synthesized via carboxamide coupling reactions. The triazole moiety in the target compound suggests the use of click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for assembly .

Actividad Biológica

N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide is a synthetic compound with a complex structure that includes a p-tolyl group, a triazole moiety, and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 395.507 g/mol. The presence of functional groups such as the triazole and carbonyl enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N5O2 |

| Molecular Weight | 395.507 g/mol |

| Structural Features | Triazole, Piperidine |

The biological activity of N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its antifungal properties, while the piperidine component may enhance binding affinity to specific enzymes or receptors involved in disease processes.

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. The triazole moiety contributes to its antifungal activity, while the overall structure may inhibit bacterial growth through interference with cell wall synthesis or metabolic pathways.

Anticancer Activity

Research findings suggest that this compound has cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in tumor cells, characterized by morphological changes such as cell shrinkage and chromatin condensation.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluating the antimicrobial efficacy of similar triazole derivatives found that they exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism was linked to the inhibition of key metabolic enzymes essential for microbial survival.

-

Cytotoxicity Assays :

- In vitro cytotoxicity tests on glioblastoma multiforme and breast adenocarcinoma cell lines demonstrated that compounds structurally related to N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide showed IC50 values in the nanomolar range, indicating strong antiproliferative activity .

- Mechanistic Insights :

Comparative Analysis

To provide a clearer understanding of the biological activities associated with this compound, a comparison with other similar compounds is presented below:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide | Moderate | High | Inhibition of metabolic enzymes |

| Similar Triazole Derivative (e.g., N-(p-tolyl)-triazole derivatives) | High | Moderate | Disruption of cell wall synthesis |

| Piperidine-based Anticancer Agent | Low | Very High | PI3K/Akt pathway inhibition |

Q & A

Q. What are the key synthetic pathways for synthesizing N-(1-(1-(p-tolyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)cyclopropanecarboxamide?

The synthesis typically involves three stages:

Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate the 1,2,3-triazole core. The p-tolyl group is introduced via substituted aryl azides .

Piperidine Coupling : The triazole-carbonyl moiety is conjugated to a piperidine ring using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or acetonitrile .

Cyclopropane Carboxamide Attachment : The piperidine nitrogen is functionalized with cyclopropanecarboxamide via nucleophilic acyl substitution, often requiring inert conditions and bases like triethylamine .

Critical Parameters : Solvent polarity, reaction temperature (often 0–25°C), and stoichiometric control to minimize side reactions .

Q. What analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regioselectivity of the triazole ring and piperidine substitution patterns. Aromatic protons (p-tolyl) appear at δ 7.2–7.4 ppm, while cyclopropane protons resonate near δ 1.0–1.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H] for CHNO: 390.1932) .

- HPLC-Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced Research Questions

Q. How can low yields during the final coupling step be addressed?

Low yields often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Strategies include:

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .

- Temperature Gradients : Gradual warming from 0°C to room temperature improves reaction kinetics .

- Computational Pre-Screening : Tools like DFT calculations predict steric/electronic barriers, guiding reagent selection (e.g., bulkier coupling agents) .

Q. How should contradictory biological activity data be resolved?

Discrepancies may arise from:

- Purity Variability : Re-test batches with HPLC-MS to exclude impurities >2% .

- Assay Conditions : Standardize cell-based assays (e.g., consistent serum concentrations, incubation times) .

- Target Validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities to suspected targets (e.g., kinases or GPCRs) .

- Metabolite Interference : Conduct LC-MS/MS to identify in vitro metabolic byproducts that may modulate activity .

Q. What computational methods are suitable for predicting target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Glide models binding poses with receptors (e.g., kinase ATP-binding pockets). Focus on the triazole and carboxamide groups as hydrogen bond donors .

- MD Simulations : GROMACS or AMBER simulate dynamic interactions over time, assessing stability of ligand-receptor complexes .

- QSAR Modeling : Build regression models using substituent descriptors (e.g., Hammett σ for p-tolyl vs. chloro analogs) to predict activity trends .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Substituent Libraries : Synthesize derivatives with varied groups (e.g., 4-fluorophenyl, 4-chlorophenyl) at the triazole’s aryl position .

- Bioisosteric Replacement : Replace the cyclopropane ring with spirocyclic or bicyclic moieties to assess steric tolerance .

- Pharmacophore Mapping : Identify critical interaction points (e.g., triazole N2 as a hydrogen bond acceptor) using software like MOE .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis?

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products in exothermic steps (e.g., CuAAC) .

- Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale use .

- In Situ Monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation in real time .

Q. What strategies mitigate stability issues during storage?

- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the carboxamide .

- Buffered Solutions : For in vitro studies, use pH 7.4 PBS with 0.01% BSA to minimize aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.